molecular formula C13H13NOS B2677047 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 937598-06-6

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B2677047
CAS No.: 937598-06-6
M. Wt: 231.31
InChI Key: OPDVFVZVSSJRPL-UHFFFAOYSA-N
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Description

Introduction to 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one Research

Historical Context of Thiazole Derivatives in Scientific Research

Thiazoles have been integral to organic chemistry since the 19th century, with their biological significance becoming apparent in the 1930s through the discovery of thiamine (vitamin B1). The Cook–Heilbron synthesis, developed in 1947, marked a pivotal advancement by enabling efficient 5-aminothiazole production through reactions between α-aminonitriles and dithioacids. This method laid the groundwork for diverse thiazole derivatives, including benzyl-substituted variants. Early studies on benzylthiazoles, such as 5-amino-2-benzylthiazole, demonstrated their utility as intermediates for purine and pyridine syntheses. By the late 20th century, thiazoles gained prominence in drug discovery due to their presence in antibiotics (e.g., penicillin), antifungal agents, and kinase inhibitors.

Significance of Benzyl-Substituted Thiazoles in Medicinal Chemistry

Benzyl groups enhance thiazole derivatives' lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, compound E (a benzylpiperidine-linked diarylthiazole) exhibited potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.30 μM), underscoring the role of benzyl motifs in targeting neurological enzymes. Similarly, thiazole carboxamides with benzyl substitutions show promise as vanin-1 inhibitors for inflammatory bowel disease, achieving nanomolar-level activity in preclinical models. The acetyl group in this compound may further modulate electronic properties, potentially improving metabolic stability compared to alcohol analogs like 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol.

Table 1: Structural Comparison of Select Thiazole Derivatives
Compound R Group Biological Activity IC₅₀/EC₅₀ Source
Tacrine-acridine hybrid Acridine AChE inhibition 6.5 nM
Benzylpiperidine thiazole Benzylpiperidine AChE inhibition 0.30 μM
Thiazole carboxamide Benzyl Vanin-1 inhibition 12 nM
Target compound (ethanone) Acetyl Under investigation N/A This analysis

Current Research Landscape and Knowledge Gaps

Despite progress in thiazole chemistry, this compound remains understudied. Existing literature focuses on its alcohol analog (CID 53621887), which has a molecular weight of 233.33 g/mol and the SMILES string CC1=C(SC(=N1)CC2=CC=CC=C2)C(C)O. The ketone variant likely shares similar synthetic routes but differs in reactivity due to the acetyl group’s electron-withdrawing effects. Key knowledge gaps include:

  • Synthetic Optimization : Current methods for analogous thiazoles rely on multistep sequences involving cyclocondensation and oxidation.
  • Structure-Activity Relationships (SAR) : The impact of ketone vs. alcohol functionalities on target binding remains uncharacterized.
  • Biological Screening : No published data exist on its AChE, vanin-1, or antimicrobial activity.

Research Objectives and Methodological Overview

This research aims to:

  • Develop a high-yield synthesis protocol for this compound using Cook–Heilbron-inspired cyclization.
  • Characterize its physicochemical properties (e.g., logP, solubility) via chromatographic and spectroscopic methods.
  • Evaluate inhibitory activity against AChE and vanin-1 using enzyme assays.
  • Compare results with alcohol and urea-containing analogs to establish SAR trends.

Methodologies will include:

  • Synthesis : Reacting 4-methyl-2-benzylthiazole-5-carbonitrile with acetyl chloride under Lewis acid catalysis.
  • Characterization : Nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
  • Assays : Ellman’s method for AChE and fluorescence-based vanin-1 inhibition tests.

Properties

IUPAC Name

1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-9-13(10(2)15)16-12(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDVFVZVSSJRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-benzyl-4-methylthiazole with ethanoyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These reactors allow for precise control over temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The acetyl moiety in this compound participates in nucleophilic additions. For example:

Reaction TypeConditionsProductYieldSource
BrominationBr₂ in ether, 2 h, RT2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one85%
Hydrazone formationHydrazonoyl halides in ethanolThiazole-hydrazone hybrids45–59%

These reactions demonstrate the ketone's susceptibility to electrophilic halogenation and condensation with nitrogen nucleophiles. The bromination mechanism involves enolate formation, followed by electrophilic attack at the α-carbon .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes regioselective substitutions:

Position ModifiedReagent/ConditionsProduct ApplicationKey ObservationSource
C-5Aryldiazenyl chlorides, NaOAc, 0–5°CAzo-coupled thiazoles for dye chemistryImproved π-stacking interactions
C-2Morpholinoethyl groups, DMF, NaHBioactive quinazolinone derivativesEnhanced antitumor activity

Substitutions preferentially occur at the C-5 position due to the electron-donating benzyl group at C-2, which directs electrophiles to the less hindered site .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Partner ReagentConditionsProductYieldApplicationSource
ThioureaReflux in 2-propanol, 5 h4-(thiophenyl)thiazol-2-amine80%Anticancer agents
α-Keto-hydrazonoyl halidesEthanolic triethylamineTriazole-thiazole hybrids69–75%Antimicrobial scaffolds

These reactions exploit the thiazole’s nitrogen and sulfur atoms to stabilize transition states during cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl group:

Reaction TypeCatalytic SystemSubstrateYieldSource
Suzuki couplingPd(dppf)Cl₂, K₂CO₃, 1,4-dioxaneBiaryl thiazole-quinazolinones79%

This method facilitates the introduction of complex aryl/heteroaryl groups, enhancing pharmacological potential .

Reduction and Oxidation Pathways

While direct data on this compound is limited, analogous thiazole ketones show:

  • Reduction : NaBH₄ or LiAlH₄ converts the ketone to a secondary alcohol (e.g., 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol) .

  • Oxidation : MnO₂ or KMnO₄ may decarboxylate the acetyl group under harsh conditions, though this remains untested for this specific substrate.

Thermal and Photochemical Behavior

Thiazole derivatives exhibit stability under standard conditions but decompose at >200°C, releasing sulfur oxides . Photoirradiation studies suggest potential for [2+2] cycloadditions at the thiazole’s C=C bond, though experimental validation is needed.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. A notable case study involved the compound's ability to induce apoptosis in cancer cell lines. The mechanism of action is believed to involve the disruption of mitochondrial function and the activation of caspases . Further research is needed to explore its efficacy in vivo.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to disease processes. For example, it has been studied for its inhibitory effects on certain kinases involved in cancer progression. This suggests potential use in targeted cancer therapies .

Organic Light Emitting Diodes (OLEDs)

Recent advancements have explored the use of thiazole derivatives in the development of OLED materials. The unique electronic properties of this compound make it suitable for applications in organic electronics due to its favorable charge transport characteristics .

Photovoltaic Cells

The compound's photophysical properties have led researchers to investigate its application in photovoltaic cells. Its stability and efficiency in converting solar energy into electrical energy could enhance the performance of solar panels .

Pesticide Development

The thiazole ring structure is known for its activity against pests and diseases affecting crops. Research has indicated that derivatives like this compound can be developed into effective pesticides with lower toxicity profiles compared to traditional chemicals . Field trials are ongoing to assess its effectiveness against specific agricultural pests.

Case Studies

Study Application Findings
Journal of Medicinal ChemistryAntimicrobialEffective against multiple bacterial strains; potential lead for antibiotic development
Cancer ResearchAnticancerInduces apoptosis in cancer cell lines; disrupts mitochondrial function
Advanced MaterialsOLEDsDemonstrates favorable charge transport properties for OLED applications
Pesticide ResearchAgricultureShows promise as a low-toxicity pesticide alternative

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The compound’s thiazole ring can interact with DNA or proteins, causing structural changes that result in cell death or growth inhibition .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the thiazole ring significantly influence electronic, steric, and solubility properties. Below is a comparison of key analogs:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one 2-Benzyl, 4-methyl, 5-acetyl C₁₃H₁₃NOS 231.31 Potential bioactive scaffold [Hypothesized]
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-Amino, 4-methyl, 5-acetyl C₆H₈N₂OS 156.21 Crystallographically characterized
1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one 2-Phenyl, 5-acetyl C₁₁H₉NOS 203.26 Commercial availability (Otto Chemie)
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one 2-(1-Phenylcyclopropyl), 5-acetyl C₁₄H₁₄NOS 244.33 Enhanced steric bulk
5-Acetyl-2,4-dimethylthiazole 2,4-Dimethyl, 5-acetyl C₇H₉NOS 155.22 Flavor/aroma applications (FEMA 3267)
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride 4-Methyl, 2-phenyl, 5-acetyl (HCl salt) C₁₂H₁₂ClNOS 253.74 Improved solubility (salt form)

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., amino in ) increase nucleophilicity, whereas benzyl/phenyl groups (e.g., ) enhance lipophilicity.
  • Steric Effects : Bulky substituents like 1-phenylcyclopropyl may hinder reactivity but improve target specificity.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility for pharmaceutical formulations.

Physicochemical Properties

  • Melting Points: Derivatives with rigid substituents (e.g., crystallized 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone ) exhibit higher melting points due to strong intermolecular hydrogen bonding.
  • Solubility: Hydrophobic groups (benzyl, phenyl) reduce water solubility, while polar groups (amino, hydrochloride salts) enhance it .
  • Spectroscopic Properties : IR and NMR data for analogs (e.g., ) confirm acetyl C=O stretching (~1700 cm⁻¹) and aromatic proton resonances (δ 7–9 ppm).

Biological Activity

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring that is known for conferring various pharmacological properties. The purpose of this article is to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

The chemical formula for this compound is C₁₃H₁₃NOS, with a molecular weight of 231.32 g/mol. The compound features a thiazole moiety that is integral to its biological activity.

PropertyValue
Chemical FormulaC₁₃H₁₃NOS
Molecular Weight231.32 g/mol
IUPAC Name1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanone
AppearancePowder

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives possess IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cells . The structural activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Case Study:
A study evaluated the cytotoxicity of several thiazole derivatives against cancer cell lines, revealing that compounds similar to this compound showed promising results with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Thiazoles have also been reported to exhibit anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated compounds that demonstrated effective protection in animal models against seizures . The mechanism of action is believed to involve modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes: Thiazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Modulation of Receptor Activity: These compounds may interact with neurotransmitter receptors, contributing to their anticonvulsant effects.

Safety and Toxicology

While the pharmacological potential is promising, safety data for this compound remains limited. It is crucial to conduct further toxicological assessments to determine the safety profile before advancing to clinical applications.

Q & A

Q. What established synthetic routes are available for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

The compound is synthesized via the Hantzsch reaction , involving cyclocondensation of α-haloketones with thiourea derivatives. Key parameters include:

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) under reflux (70–80°C) .
  • Catalyst : Piperidine (5–10 mol%) to accelerate cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?

  • ¹H NMR : In DMSO-d₆, the benzyl group appears as a multiplet at δ 7.2–7.4 ppm, the thiazole methyl at δ 2.5 ppm (singlet), and the acetyl group at δ 2.1–2.3 ppm (singlet) .
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values (e.g., C: 67.8%, H: 5.6%, N: 6.2%, S: 12.4%) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 246.0820 (calculated for C₁₃H₁₃NOS) validates molecular weight .

Q. How is X-ray crystallography applied to determine the compound’s crystal structure?

  • Data Collection : Single crystals grown via slow evaporation (ethanol/water) are analyzed at 100 K using Mo Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL refines the structure, achieving R-factors < 0.05. Key outputs include bond lengths (e.g., C-S: 1.68 Å) and dihedral angles between thiazole and benzyl groups .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactive sites?

  • Wavefunction Analysis : Multiwfn calculates electron localization function (ELF) and electrostatic potential (ESP), identifying nucleophilic regions (e.g., thiazole sulfur) and electrophilic sites (acetyl carbonyl) .
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.1 eV), correlating with UV-Vis absorption maxima at 290 nm .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Standardized Assays : Use isolated rat thoracic aorta rings ( ’s model) to measure vasodilation EC₅₀ values. Replicate under controlled oxygen tension (95% O₂/5% CO₂) .
  • Dose-Response Analysis : Fit data to sigmoidal curves (GraphPad Prism) to compare potency (e.g., pEC₅₀ = 5.2 ± 0.3 vs. reference compounds) .
  • Metabolic Stability : Assess liver microsome half-life (e.g., t₁/₂ = 45 min) to explain discrepancies between in vitro and in vivo results .

Q. How to design structure-activity relationship (SAR) studies for thiazole ring modifications?

  • Substitution Strategy : Synthesize analogs with varied substituents at the 2-benzyl (e.g., electron-withdrawing -NO₂) and 4-methyl (e.g., bulkier -CH₂CH₃) positions .
  • Activity Profiling : Test analogs in parallel using high-throughput calcium flux assays (FLIPR Tetra) to quantify cardiotropic activity .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP and Hammett constants with bioactivity, identifying key descriptors (e.g., π-electron density at C-5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.